
(3-heptyloxiran-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (3-heptyloxiran-2-yl)methanol can be synthesized through the epoxidation of dec-2-en-1-ol. The reaction typically involves the use of an oxidizing agent such as hydrogen peroxide in the presence of a catalyst. The reaction conditions often include a controlled temperature and pH to ensure the selective formation of the epoxide ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a two-step process. The first step is the synthesis of dec-2-en-1-ol, followed by its epoxidation. The use of phase-transfer catalysts can enhance the efficiency of the reaction, allowing for higher yields and reduced reaction times .
Analyse Chemischer Reaktionen
Types of Reactions: (3-heptyloxiran-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The epoxide ring can be reduced to form a diol.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can react with the epoxide ring under mild conditions.
Major Products Formed:
Oxidation: Formation of 2,3-decanedione.
Reduction: Formation of 2,3-decanediol.
Substitution: Formation of various substituted alcohols depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
(3-heptyloxiran-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of eco-friendly coatings and as a reactive diluent in epoxy resins .
Wirkmechanismus
The mechanism of action of (3-heptyloxiran-2-yl)methanol involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its potential biological effects, including enzyme inhibition and disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Decan-1-ol: A primary alcohol with a similar carbon chain length but lacking the epoxide group.
2,3-Epoxypropyl neodecanoate: Another epoxy compound with different functional groups and applications.
Uniqueness: Its ability to undergo a variety of chemical reactions and its potential biological activity make it a valuable compound in research and industry .
Eigenschaften
Molekularformel |
C10H20O2 |
---|---|
Molekulargewicht |
172.26 g/mol |
IUPAC-Name |
(3-heptyloxiran-2-yl)methanol |
InChI |
InChI=1S/C10H20O2/c1-2-3-4-5-6-7-9-10(8-11)12-9/h9-11H,2-8H2,1H3 |
InChI-Schlüssel |
MZPZDPXPQAQGJD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC1C(O1)CO |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.